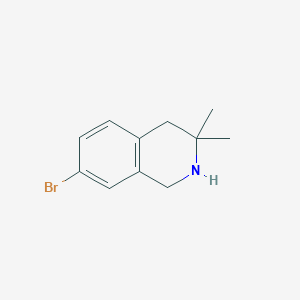

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

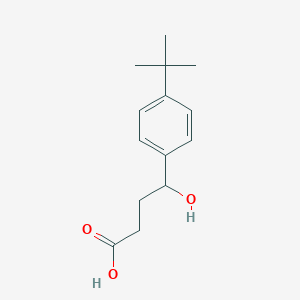

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 1338097-15-6 . It has a molecular weight of 240.14 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates .Molecular Structure Analysis

The molecular formula of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is C11H14BrN . The InChI code is 1S/C11H14BrN/c1-11(2)6-8-3-4-10(12)5-9(8)7-13-11/h3-5,13H,6-7H2,1-2H3 .Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . This minireview offers a short and non-exhaustive epitome of various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .Physical And Chemical Properties Analysis

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a solid compound . It has a molecular weight of 212.09 . It is insoluble in water .Scientific Research Applications

Synthesis and Structural Analysis

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline serves as a crucial intermediate in the synthesis of complex organic molecules. For instance, its derivatives have been synthesized for the evaluation of their local anesthetic activity, acute toxicity, and structure-toxicity relationship, showcasing potential as drug candidates with promising pharmacodynamic and pharmacokinetic properties (Azamatov et al., 2023). Another study focused on the synthesis of brominated hydroxyquinoline as a photolabile protecting group, indicating its utility in biological research and drug delivery systems (Fedoryak & Dore, 2002).

Metal Complex Formation

Research into the coordination compounds of 3,3-dimethyl-1-N-phenylimino-1,2,3,4-tetrahydroisoquinoline and its derivatives with various transition metals has been conducted to explore their structural and bonding characteristics. This study provides insights into the potential application of these compounds in catalysis and materials science (Sokol et al., 2004).

Alkaloid Synthesis and Characterization

In the realm of natural product synthesis, derivatives of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline have been identified and characterized, such as in the study of brominated tetrahydroisoquinolines isolated from the red alga Rhodomela confervoides. These compounds contribute to the understanding of marine natural products and their biological activities (Ma et al., 2007).

Advanced Organic Synthesis Techniques

The compound has been employed in advanced organic synthesis techniques, such as in the acid-catalyzed formation of C–C and C–S bonds through excited state proton transfer. This research highlights its role in facilitating complex organic reactions and synthesizing novel organic structures (Strada et al., 2019).

Novel Catalyst Development

The development of novel catalysts for the preparation of hexahydroquinolines showcases another application, where 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives serve as key substrates. This underscores its importance in catalysis and the synthesis of medically relevant compounds (Zare et al., 2013).

Safety And Hazards

properties

IUPAC Name |

7-bromo-3,3-dimethyl-2,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)6-8-3-4-10(12)5-9(8)7-13-11/h3-5,13H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQBKQDGJKUEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CN1)C=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2938735.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2938738.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2938740.png)

![[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine](/img/structure/B2938748.png)

![N-isopropyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938749.png)

![(3R,5S)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2938754.png)